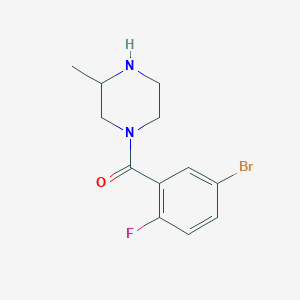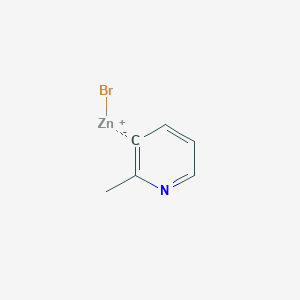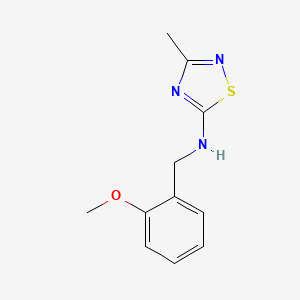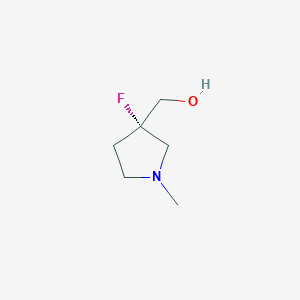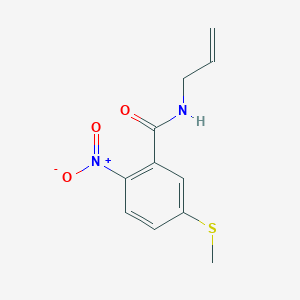
(S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid is an organic compound characterized by a cyclohexene ring substituted with a methyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylcyclohex-3-en-1-ol.
Oxidation: The alcohol group is oxidized to form 4-methylcyclohex-3-en-1-one using an oxidizing agent such as pyridinium chlorochromate (PCC).
Grignard Reaction: The ketone is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the acetic acid moiety.
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-methylcyclohex-3-en-1-one or 4-methylcyclohex-3-en-1-carboxylic acid.
Reduction: Formation of (S)-2-(4-Methylcyclohexyl)acetic acid.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
(S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. Pathways involved in its action include signal transduction and metabolic processes.
Comparison with Similar Compounds
2-(4-Methylcyclohexyl)acetic acid: Similar structure but with a saturated cyclohexane ring.
2-(4-Methylphenyl)acetic acid: Contains a phenyl ring instead of a cyclohexene ring.
2-Cyclohexylacetic acid: Lacks the methyl substitution on the cyclohexane ring.
Uniqueness: (S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid is unique due to the presence of both a cyclohexene ring and an acetic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-[(1S)-4-methylcyclohex-3-en-1-yl]acetic acid |
InChI |
InChI=1S/C9H14O2/c1-7-2-4-8(5-3-7)6-9(10)11/h2,8H,3-6H2,1H3,(H,10,11)/t8-/m1/s1 |
InChI Key |
MJLKIXNUGFKVSS-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1)CC(=O)O |
Canonical SMILES |
CC1=CCC(CC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)

![3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14897196.png)
![5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
